5-(Furan-2-yl)-3-phényl-1,2,4-oxadiazole

Vue d'ensemble

Description

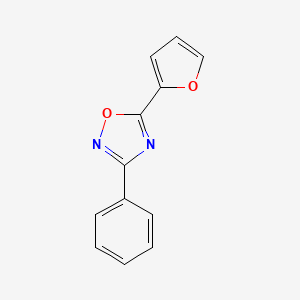

“5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound that contains a furan ring and an oxadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives often involves the reaction of hydrazine hydrate with various chalcones in the presence of ethanol . Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives has been studied using X-ray diffraction analysis and computer methods . The crystal structure of these compounds often exhibits a monoclinic symmetry .Chemical Reactions Analysis

The chemical reactions involving “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives are complex and can involve a variety of reactants and conditions . These reactions often result in the formation of new compounds with different properties and potential applications.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives can vary depending on the specific compound and its structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés du furane, y compris le 5-(furan-2-yl)-3-phényl-1,2,4-oxadiazole, ont été étudiés pour leur potentiel antibactérien . En raison de l'augmentation de la résistance aux médicaments contre les agents antimicrobiens existants, les chercheurs explorent de nouveaux composés. Le noyau furanique est essentiel dans la recherche de nouveaux médicaments antibactériens. Il est crucial d'étudier l'activité antibactérienne de ce composé contre les bactéries à Gram positif et à Gram négatif.

Inhibition de l'uréase

Les inhibiteurs de l'uréase jouent un rôle dans la gestion des affections liées au métabolisme de l'urée. Les dérivés du furane, y compris le this compound, ont été évalués pour leur potentiel d'inhibition de l'uréase. Les chercheurs étudient leur efficacité et leur sécurité par rapport aux inhibiteurs de l'uréase existants .

Autres applications thérapeutiques

Au-delà des domaines mentionnés, les chercheurs explorent les effets du furane-phényl-oxadiazole sur d'autres processus biologiques. Ces applications potentielles incluent des traitements anti-ulcéreux, diurétiques, relaxants musculaires, anti-protozoaires et anti-anxiété . Des études supplémentaires sont nécessaires pour découvrir d'autres avantages thérapeutiques.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and effects of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage.

Metabolic Pathways

5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.

Transport and Distribution

The transport and distribution of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole within tissues is also affected by its affinity for different tissue types.

Subcellular Localization

The subcellular localization of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The targeting of 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole to these compartments is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINKNWCODGPLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)

![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)

![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)

![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)

![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2391206.png)